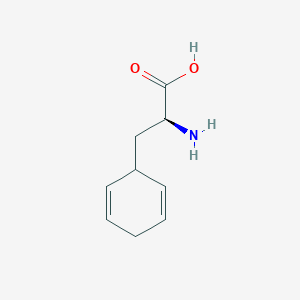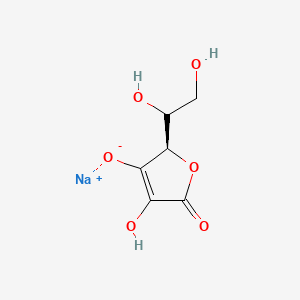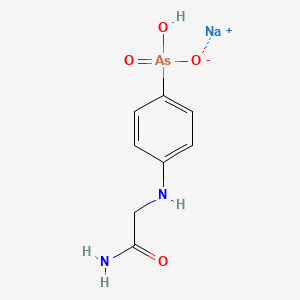
Tryparsamide
概要
説明
Tryparsamide is a synthetic arsenical compound primarily used in the treatment of trypanosomiasis (African sleeping sickness) and neurosyphilis . It was developed in the early 20th century by Jacobs and Heidelberger at the Rockefeller Institute . The compound is known for its ability to penetrate the central nervous system, making it effective against diseases that affect the brain and spinal cord .
準備方法
合成経路と反応条件: トリパノサームは、N-フェニルグリシンアミドとアルソン酸から合成されます. このプロセスは、N-フェニルグリシンアミドを塩酸の存在下で三酸化ヒ素と反応させ、続いて水酸化ナトリウムで中和することで行われます .
工業的生産方法: トリパノサームの工業的生産は、同様の合成経路に従いますが、より大規模です。反応条件は、最終生成物の高い収率と純度を確保するために慎重に制御されます。 このプロセスには、再結晶化と濾過などの複数の精製工程が含まれ、不純物が除去されます .
化学反応の分析
反応の種類: トリパノサームは、以下を含むさまざまな化学反応を起こします。
酸化: トリパノサームは、ヒ酸誘導体に変換するために酸化することができます。
還元: この化合物は、三酸化ヒ素誘導体に変換するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: ヒ酸誘導体。
還元: 三酸化ヒ素誘導体。
置換: さまざまな置換アルソン酸誘導体.
4. 科学研究への応用
トリパノサームは、さまざまな分野での用途について広く研究されてきました。
化学: 有機合成における試薬として、およびヒ素化学の研究におけるモデル化合物として使用されています.
生物学: 細胞プロセスへの影響とその細胞シグナル伝達経路の研究における潜在的なツールとして調査されています.
科学的研究の応用
Tryparsamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying arsenic chemistry.
Medicine: Primarily used in the treatment of trypanosomiasis and neurosyphilis.
作用機序
トリパノサームは、トリパノソーマ症の原因となる寄生虫であるトリパノソーマの代謝を阻害することで効果を発揮します。 この化合物は、還元型ニコチンアミドアデニンジヌクレオチド(NADH)の酸化に関与する主要な酵素を阻害し、寄生虫のエネルギー産生を阻害します . これは、寄生虫の死と感染の解消につながります .
類似の化合物:
トリパノサームの独自性: トリパノサームの中枢神経系への浸透性は、脳や脊髄に影響を与える疾患に特に効果的です。 この特性は、他のヒ素化合物とは異なり、神経梅毒および後期のトリパノソーマ症の治療において貴重なツールとなっています .
類似化合物との比較
Suramin: Another arsenical compound used to treat trypanosomiasis.
Melarsoprol: A more toxic arsenical compound used for late-stage trypanosomiasis.
Pentamidine: A diamidine compound used to treat early-stage trypanosomiasis.
Uniqueness of Tryparsamide: this compound’s ability to penetrate the central nervous system makes it particularly effective against diseases that affect the brain and spinal cord. This property distinguishes it from other arsenical compounds and makes it a valuable tool in the treatment of neurosyphilis and late-stage trypanosomiasis .
特性
IUPAC Name |
sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYIAABRKWHXJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsN2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046341 | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-72-3 | |
| Record name | Tryparsamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tryparsamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPARSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


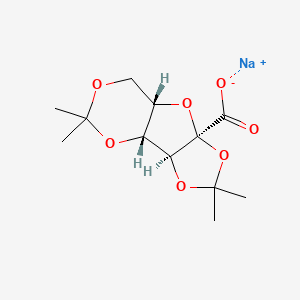

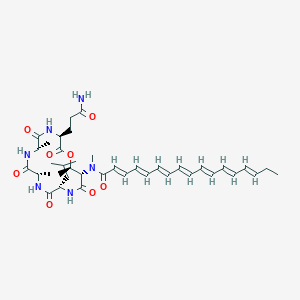
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)

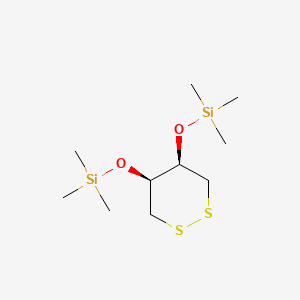
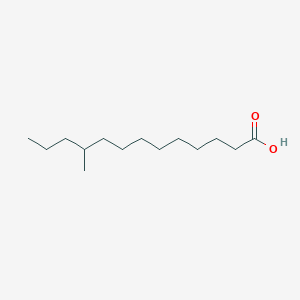

![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)


